molecular formula C11H11F3O3S B2545714 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid CAS No. 26002-55-1

2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid

Cat. No.: B2545714
CAS No.: 26002-55-1
M. Wt: 280.26
InChI Key: FSJWUXJFNXBMDR-UHFFFAOYSA-N
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Description

2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is a compound known for its unique chemical structure and properties It contains a trifluoromethylthio group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Scientific Research Applications

2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety data sheet for a related compound, “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid typically involves the reaction of 4-(trifluoromethylthio)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol acts as a nucleophile and displaces the bromide ion from the bromoalkane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-{4-[(trifluoromethyl)phenoxy]propanoic acid: Lacks the thio group, which may affect its reactivity and biological activity.

    2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c1-10(2,9(15)16)17-7-3-5-8(6-4-7)18-11(12,13)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJWUXJFNXBMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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